Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1931912-08-1) is a bicyclic heterocyclic compound with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The structure features a rigid 2-azabicyclo[2.2.1]heptane core, a hydroxyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a chiral building block in pharmaceutical synthesis, leveraging its stereochemical rigidity to influence the bioactivity of drug candidates. It is stored at 2–8°C under dry conditions to maintain stability .
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally related compound, (1s,4s)-(-)-2-boc-2,5-diazabicyclo[221]heptane, has been used in the development of B-Raf inhibitors, suggesting potential targets in the MAPK/ERK pathway.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, leading to changes in the conformation and function of the target proteins.
Biochemical Pathways
, its structural analogs have been implicated in the MAPK/ERK pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Result of Action
Based on its potential role as a b-raf inhibitor, it may inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Activity
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-03-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a hydroxyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes implicated in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides .
Biological Activity Data
The biological activity of this compound has been evaluated in various experimental models:
Case Studies and Research Findings
- Neuroprotective Study :
- Cognitive Function Assessment :
- Enzyme Inhibition Analysis :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of azabicyclo[2.2.1]heptane derivatives, which differ in stereochemistry, functional groups, and substituents. Below is a systematic comparison:
Stereochemical Variants
Key stereoisomers and their properties:
- Impact of Stereochemistry : The (1S,4S,5S) configuration in the target compound confers distinct physicochemical properties, such as solubility and crystallinity, compared to its enantiomers. For example, the (1R,4R,5R) isomer (CAS: 1932123-56-2) has identical molecular weight but different optical rotation and bioavailability .
Functional Group Modifications
- Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an amino group (e.g., CAS: 1256107-32-0) enhances nucleophilicity, making it suitable for coupling reactions in peptide synthesis .
- Biological Relevance : MRS4815, a derivative with a trifluoromethylphenyl-naphthalene substituent, demonstrates high receptor affinity, highlighting the role of substituents in bioactivity .
Physicochemical Properties
| Property | Target Compound | (1R,4R,5R)-Isomer | (1S,4S,5R)-Isomer |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility (Water) | Low | Low | Moderate |
| LogP (Predicted) | 1.2 | 1.2 | 0.9 |
- Lipophilicity : The tert-butyl group increases logP values across analogs, favoring membrane permeability in drug design .
Q & A
Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?
The compound’s reactivity arises from its bicyclo[2.2.1]heptane framework, which imposes spatial constraints, and functional groups like the hydroxyl (-OH) and tert-butoxycarbonyl (Boc) moieties. The bicyclic structure stabilizes transition states in ring-opening reactions, while the Boc group enhances solubility and protects the amine during synthetic modifications . The hydroxyl group enables hydrogen bonding with biological targets, such as enzymes or receptors, making it a critical pharmacophore .
Q. What synthetic routes are commonly used to prepare this compound, and what are critical optimization parameters?
Synthesis typically involves:
Bicyclic framework construction : Cycloaddition or ring-closing metathesis to form the 2-azabicyclo[2.2.1]heptane core.
Functionalization : Introduction of the hydroxyl group via oxidation or nucleophilic substitution.
Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .
Q. Key optimization parameters :
| Parameter | Impact |
|---|---|
| Catalyst (e.g., Pd/C for hydrogenation) | Affords stereochemical control |
| Solvent polarity (e.g., THF vs. DMF) | Influences reaction rate and byproduct formation |
| Temperature (20–80°C) | Higher temps accelerate ring closure but risk racemization |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?
Discrepancies in stereochemistry (e.g., endo vs. exo configurations) often arise from divergent reaction conditions. To resolve these:
- X-ray crystallography : Confirm absolute configuration using single-crystal analysis .
- Chiral HPLC : Separate enantiomers and quantify optical purity .
- Computational modeling (DFT) : Predict thermodynamic favorability of stereoisomers under specific conditions .
Case study : reports a (1S,4S,5S) configuration with 75% bioavailability, while describes a (1R,4R,5R) enantiomer. Comparative NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can clarify these differences .
Q. What strategies optimize reaction yields when introducing the hydroxyimino group?
The hydroxyimino group (-NOH) is introduced via oxime formation using hydroxylamine hydrochloride. Challenges include competing side reactions (e.g., overoxidation to nitro groups). Mitigation strategies:
Q. Yield comparison :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temp, no catalyst | 45 | 80 |
| 4°C, CAN catalyst | 78 | 95 |
Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Contradictory SAR data (e.g., receptor binding vs. enzyme inhibition) may stem from:
- Conformational flexibility : The bicyclic core adopts different poses in solution vs. crystal states. Use dynamic NMR or MD simulations to assess flexibility .
- Impurity profiles : Trace solvents (e.g., DMSO) or synthetic intermediates (e.g., unreacted Boc precursors) can skew bioassays. Validate purity via LC-MS (>98%) .
Q. Recommended workflow :
Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy).
Test in parallel assays (e.g., SPR for binding, fluorogenic substrates for enzyme inhibition).
Corrogate data with molecular docking to identify critical binding interactions .
Data Analysis and Methodological Guidance
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. How to design experiments for analyzing stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
- Thermal stability : Use DSC/TGA to determine decomposition onset temperature (>150°C typical for Boc-protected compounds) .
Data interpretation : A half-life <24 hrs at pH 2 suggests poor gastric stability, necessitating prodrug strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
